3-Bromo-4-(3,3,3-trifluoropropoxy)benzaldehyde
Description
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Properties
IUPAC Name |
3-bromo-4-(3,3,3-trifluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-5-7(6-15)1-2-9(8)16-4-3-10(12,13)14/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKIFDZETSZIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-4-(3,3,3-trifluoropropoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antioxidant and anticancer properties, as well as its mechanism of action and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 303.09 g/mol. The presence of bromine and trifluoropropoxy groups contributes to its unique chemical behavior and biological interactions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, bromophenol derivatives have shown the ability to ameliorate oxidative damage in human keratinocyte cells (HaCaT). These compounds increased the expression of antioxidant proteins such as TrxR1 and HO-1 without affecting Nrf2 expression .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-Bromo-4-(trifluoropropoxy)benzaldehyde | TBD | ROS scavenging, modulation of antioxidant enzymes |
| Bromophenol Derivative | 5-10 | Increased expression of TrxR1 and HO-1 |
Anticancer Activity
The anticancer potential of related compounds has been evaluated against various cancer cell lines. For instance, certain bromophenol derivatives have demonstrated cytotoxic effects on leukemia K562 cells by inducing apoptosis without significantly altering the cell cycle distribution . This suggests a targeted mechanism that could be exploited for therapeutic purposes.
Case Study: Anticancer Effects
A study investigated the effects of a series of brominated compounds on K562 leukemia cells. The results showed that treatment with these compounds led to a significant decrease in cell viability and an increase in apoptotic markers. This reinforces the potential use of brominated aromatic aldehydes in cancer therapy .
The mechanism by which this compound exerts its biological effects can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. The aldehyde group can participate in various biochemical reactions, including enzyme inhibition and modification of signaling pathways involved in oxidative stress response and apoptosis .
Scientific Research Applications
Organic Synthesis
3-Bromo-4-(3,3,3-trifluoropropoxy)benzaldehyde serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique structure allows for diverse functionalization reactions, making it suitable for creating pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is explored for its potential as a drug candidate. Its structure may facilitate interactions with biological targets such as enzymes and receptors, potentially leading to therapeutic effects. The trifluoropropoxy group enhances metabolic stability and bioavailability.
Fluorescent Probes
Due to its electronic properties, this compound can be utilized in the development of fluorescent probes for imaging applications in biological research. These probes can help visualize cellular processes and monitor biochemical interactions.
Material Science
The compound's thermal stability and resistance to degradation make it suitable for applications in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or coatings that require specific chemical resistance.
Case Study 1: Synthesis of Fluorescent Probes
In a study exploring the use of this compound as a precursor for fluorescent probes, researchers demonstrated its ability to enhance fluorescence intensity when conjugated with specific biomolecules. This property was leveraged in imaging applications to track cellular processes in real-time.
Case Study 2: Anticancer Activity
Research investigating the anticancer potential of derivatives synthesized from this compound showed promising results in inhibiting cancer cell growth. The mechanism involved enzyme inhibition pathways that are critical in cancer progression.
Summary Table of Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
